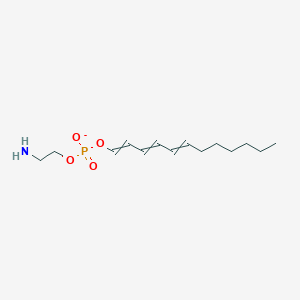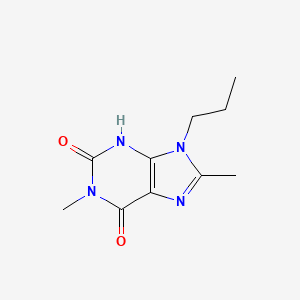![molecular formula C11H9F3N4O5 B14602497 4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60167-70-6](/img/structure/B14602497.png)
4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole: is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by the presence of nitro groups at positions 4 and 6, a trifluoromethyl group at position 2, and an isopropoxy group at position 7 on the benzimidazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced at position 2 using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.
Isopropoxylation: The isopropoxy group is introduced at position 7 through a nucleophilic substitution reaction using isopropyl alcohol and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The nitro groups can undergo reduction to form amino groups under suitable conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Formation of 4,6-diamino-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex benzimidazole derivatives.
- Employed in studies involving the reactivity of nitro and trifluoromethyl groups.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly those targeting microbial infections.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of new catalysts and reagents for organic synthesis.
作用機序
The mechanism of action of 4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole is primarily influenced by its functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. The isopropoxy group may influence the compound’s binding affinity to specific molecular targets.
Molecular Targets and Pathways:
Nitro Groups: Reduction to form reactive intermediates that can interact with DNA or proteins.
Trifluoromethyl Group: Enhances membrane permeability and interaction with lipid bilayers.
Isopropoxy Group: May influence binding to specific enzymes or receptors.
類似化合物との比較
- 4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole
- 7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole
Comparison:
- 4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with a sulfanyl group instead of an isopropoxy group, which may alter its reactivity and biological activity.
- 7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with a butan-2-yl group instead of an isopropoxy group, which may influence its physical properties and interactions with biological targets.
The unique combination of functional groups in 4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
60167-70-6 |
|---|---|
分子式 |
C11H9F3N4O5 |
分子量 |
334.21 g/mol |
IUPAC名 |
4,6-dinitro-7-propan-2-yloxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H9F3N4O5/c1-4(2)23-9-6(18(21)22)3-5(17(19)20)7-8(9)16-10(15-7)11(12,13)14/h3-4H,1-2H3,(H,15,16) |
InChIキー |
RXVVHRMPTULXRT-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14602417.png)
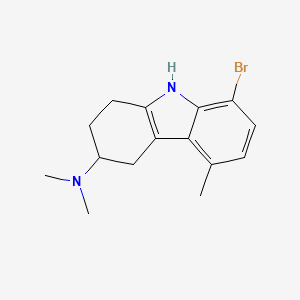
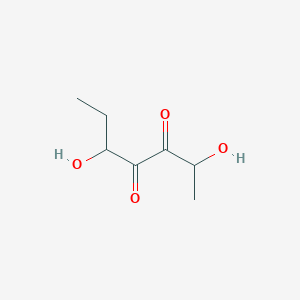
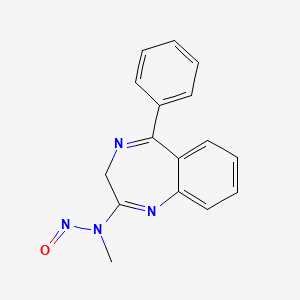

![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
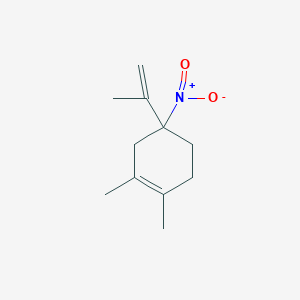
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
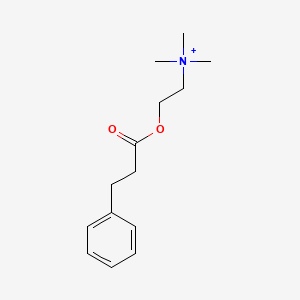

![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
